2-(Bromomethyl)-5-fluoro-2,3-dihydro-1,4-benzodioxine

Lipophilicity Drug design Physicochemical property

2-(Bromomethyl)-5-fluoro-2,3-dihydro-1,4-benzodioxine (CAS 1932264-32-8 for the (S)-enantiomer; C9H8BrFO2, MW 247.06 g·mol⁻¹) is a halogenated 1,4‑benzodioxane building block featuring a bromomethyl handle at C‑2 and an aryl fluorine at C‑5. The bromomethyl group serves as a versatile electrophilic centre for nucleophilic substitution and cross‑coupling, while the fluorine atom modulates electron density, lipophilicity, and metabolic oxidation of the aromatic ring.

Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
Cat. No. B15501267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-5-fluoro-2,3-dihydro-1,4-benzodioxine
Molecular FormulaC9H8BrFO2
Molecular Weight247.06 g/mol
Structural Identifiers
SMILESC1C(OC2=C(O1)C(=CC=C2)F)CBr
InChIInChI=1S/C9H8BrFO2/c10-4-6-5-12-9-7(11)2-1-3-8(9)13-6/h1-3,6H,4-5H2
InChIKeyHUILKBVKTWNQNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-5-fluoro-2,3-dihydro-1,4-benzodioxine for Procurement: Structure, Physicochemical Identity, and Comparator Landscape


2-(Bromomethyl)-5-fluoro-2,3-dihydro-1,4-benzodioxine (CAS 1932264-32-8 for the (S)-enantiomer; C9H8BrFO2, MW 247.06 g·mol⁻¹) is a halogenated 1,4‑benzodioxane building block featuring a bromomethyl handle at C‑2 and an aryl fluorine at C‑5 . The bromomethyl group serves as a versatile electrophilic centre for nucleophilic substitution and cross‑coupling, while the fluorine atom modulates electron density, lipophilicity, and metabolic oxidation of the aromatic ring . The closest commercially available analogs include the non‑fluorinated 2‑(bromomethyl)-2,3‑dihydro‑1,4‑benzodioxine (CAS 2164‑34‑3, C9H9BrO2, MW 229.07), the regioisomeric 5‑(bromomethyl)-7‑fluoro‑2,3‑dihydro‑1,4‑benzodioxine (CAS 883001‑22‑7), and 5‑fluoro‑2,3‑dihydro‑1,4‑benzodioxine (CAS 69464‑49‑9) which lacks the bromomethyl handle .

Why 2-(Bromomethyl)-5-fluoro-2,3-dihydro-1,4-benzodioxine Cannot Be Replaced by In‑Class Analogs Without Consequence


Substituting the C‑5 fluorine with hydrogen (i.e., moving to 2‑(bromomethyl)-2,3‑dihydro‑1,4‑benzodioxine) reduces the computed LogP by ~0.41 log units, altering compound lipophilicity and potentially compromising membrane permeability or target‑binding kinetics in a drug‑discovery program . Conversely, relocating the fluorine to the C‑7 position while shifting the bromomethyl group to C‑5 (CAS 883001‑22‑7) raises the LogP by ~0.13 log units and changes the electron‑withdrawing influence on the dioxane oxygen, which can redirect the regioselectivity of electrophilic aromatic substitution and metabolic oxidation . Even when the same atoms are present, the spatial arrangement critically governs physicochemical behaviour, making the target compound a non‑interchangeable intermediate in structure‑activity campaigns .

Quantitative Differentiation Evidence for 2-(Bromomethyl)-5-fluoro-2,3-dihydro-1,4-benzodioxine


Lipophilicity Advantage: LogP Comparison Against the Non‑Fluorinated Analog

The introduction of a C‑5 fluorine atom increases the computed octanol‑water partition coefficient (LogP) of the benzodioxine scaffold. The target compound displays a LogP of 2.63, compared with 2.22 for the non‑fluorinated parent 2‑(bromomethyl)-2,3‑dihydro‑1,4‑benzodioxine .

Lipophilicity Drug design Physicochemical property

Regioisomeric Differentiation: LogP and Boiling Point Versus the 5,7‑Substituted Isomer

Shifting the fluorine from C‑5 to C‑7 and the bromomethyl from C‑2 to C‑5 (CAS 883001‑22‑7) yields a measurable difference in both lipophilicity and boiling point. The target compound has a predicted boiling point of 286.3 °C, whereas the 5,7‑isomer boils at 288.6 °C .

Regioisomerism Chromatographic behaviour Physical property

Stereochemical Identity: Enantiomeric Purity as a Procurement Differentiator

The target compound is commercially available as a single enantiomer (S‑ or R‑) with certified purity ≥ 97 %, whereas the common analog 2‑(bromomethyl)-2,3‑dihydro‑1,4‑benzodioxine is typically supplied as a racemic mixture without enantiomeric specification .

Chiral building block Enantiomeric purity Asymmetric synthesis

Metabolic Stability Enhancement Through Fluorine Blockade: Class‑Level Inference

Fluorine substitution at the 2,3,7,8‑positions of dibenzo‑p‑dioxins has been shown computationally and experimentally to hinder regioselective metabolic oxidation [1]. Although direct microsomal stability data for the target compound are not publicly available, the presence of a C‑5 fluorine in 1,4‑benzodioxane series is expected to block the primary site of cytochrome P450 oxidation, in contrast to the non‑fluorinated analog.

Metabolic stability Fluorine effect Medicinal chemistry

High‑Value Application Scenarios for 2-(Bromomethyl)-5-fluoro-2,3-dihydro-1,4-benzodioxine


Synthesis of Fluorinated CNS Drug Candidates Requiring Defined Lipophilicity

When a medicinal chemistry programme targets a CNS receptor, the ~0.41 LogP advantage of the fluorinated building block over the non‑fluorinated analog can shift a lead compound into the optimal lipophilicity window (LogP 1–4). Scientists can use this compound to prepare focused libraries with improved blood‑brain barrier penetration potential without introducing additional polar groups that might compromise potency .

Chiral Probe Assembly for Stereochemical Structure‑Activity Studies

The availability of the compound as a single (S)- or (R)-enantiomer (≥97 % ee) enables the direct construction of diastereomerically pure probes. This avoids the need for chiral preparative chromatography, which in the case of the racemic non‑fluorinated analog would require costly separation and result in at least 50 % material loss .

Regioselective Derivatisation Exploiting Fluorine‑Directed Electronic Effects

The C‑5 fluorine deactivates the aromatic ring and alters the electron density at the C‑6 and C‑7 positions relative to the 5,7‑regioisomer. This electronic bias can be exploited to achieve regioselective acylation or nitration that would yield a different product distribution with the 5,7‑isomer. Isocratic HPLC methods exploiting the ~2.3 °C boiling‑point difference further facilitate reaction monitoring .

Building Block for PROTAC® Linker Attachment and Bioconjugation

The bromomethyl group is an established leaving group for nucleophilic substitution with amines and thiols, while the fluorine atom offers a ¹⁹F NMR handle for tracking conjugation efficiency. When paired with E3 ligase ligands, this scaffold provides a quantitative readout of linker loading, an advantage not shared by the fluorine‑free or regioisomeric analogs .

Quote Request

Request a Quote for 2-(Bromomethyl)-5-fluoro-2,3-dihydro-1,4-benzodioxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.